![molecular formula C20H21F3N6O4 B6280319 5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid CAS No. 2248394-02-5](/img/no-structure.png)

5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

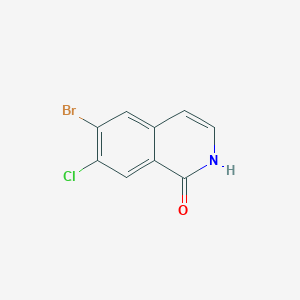

The compound “5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid” is a complex organic molecule. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The piperidine ring is a key structural feature, and the molecule also contains a phenyl group, a 1,2,4-triazole ring, and an oxazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of several reactive functional groups. Piperidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Piperidine derivatives can have a wide range of properties depending on the nature and position of their substituents .Orientations Futures

The future research directions for this compound could include further exploration of its synthesis, investigation of its chemical reactions, and evaluation of its biological activity. Given the importance of piperidine derivatives in drug design, there could be significant interest in developing new synthetic methods and exploring potential pharmaceutical applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid' involves the synthesis of the oxazole ring, the triazole ring, and the amide bond. The final step involves the addition of trifluoroacetic acid to obtain the desired compound.", "Starting Materials": [ "4-methyl-2-nitrophenol", "phenylacetic acid", "piperidine", "sodium hydride", "ethyl bromoacetate", "sodium azide", "copper sulfate", "sodium ascorbate", "4-chloro-3-nitrobenzoic acid", "2-amino-2-methyl-1-propanol", "trifluoroacetic acid" ], "Reaction": [ "4-methyl-2-nitrophenol is reacted with phenylacetic acid in the presence of piperidine and sodium hydride to form 4-methyl-2-(phenylacetamido)phenol.", "Ethyl bromoacetate is reacted with 4-methyl-2-(phenylacetamido)phenol in the presence of sodium hydride to form ethyl 4-methyl-2-(phenylacetamido)phenylacetate.", "Sodium azide is reacted with ethyl 4-methyl-2-(phenylacetamido)phenylacetate in the presence of copper sulfate and sodium ascorbate to form 4-methyl-2-(phenylacetamido)-1,2,4-triazole-3-carboxylic acid ethyl ester.", "4-chloro-3-nitrobenzoic acid is reacted with 2-amino-2-methyl-1-propanol in the presence of sodium hydride to form 4-chloro-3-nitrobenzyl alcohol.", "4-chloro-3-nitrobenzyl alcohol is reacted with 4-methyl-2-(phenylacetamido)-1,2,4-triazole-3-carboxylic acid ethyl ester in the presence of trifluoroacetic acid to form the desired compound '5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid'." ] } | |

Numéro CAS |

2248394-02-5 |

Nom du produit |

5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid |

Formule moléculaire |

C20H21F3N6O4 |

Poids moléculaire |

466.4 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.